2-Chloromethyl-1,4-naphthoquinone
CAS No.: 43027-41-4
Cat. No.: VC20878796
Molecular Formula: C11H7ClO2
Molecular Weight: 206.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 43027-41-4 |
|---|---|
| Molecular Formula | C11H7ClO2 |
| Molecular Weight | 206.62 g/mol |
| IUPAC Name | 2-(chloromethyl)naphthalene-1,4-dione |
| Standard InChI | InChI=1S/C11H7ClO2/c12-6-7-5-10(13)8-3-1-2-4-9(8)11(7)14/h1-5H,6H2 |
| Standard InChI Key | WMWNDBUOCWAJAL-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)C=C(C2=O)CCl |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C=C(C2=O)CCl |
Introduction
Chemical Structure and Properties
2-Chloromethyl-1,4-naphthoquinone consists of a 1,4-naphthoquinone core with a chloromethyl group at the 2-position. This structural arrangement is critical for its biological activities, particularly its potential role as a bioreductive alkylating agent.
Basic Chemical Information
| Property | Value |
|---|---|
| CAS Number | 43027-41-4 |
| Molecular Formula | C₁₁H₇ClO₂ |
| SMILES Notation | C1=CC=C2C(=C1)C(=O)C=C(C2=O)CCl |
| Commercial Purity | 98% |
| Molecular Weight | 206.62 g/mol |
The compound features a naphthalene ring system with two carbonyl groups at positions 1 and 4, forming the quinone structure, and a chloromethyl substituent at position 2 . This arrangement contributes to its electrophilic properties and potential reactivity with biological nucleophiles.
Synthesis and Manufacturing
| Package Size | Availability |
|---|---|
| 1g | In-Stock (Shanghai/CA Irwindale) |
| 5g | In-Stock (Shanghai/CA Irwindale) |
| 10g | In-Stock (Shanghai/CA Irwindale) |
| 25g | In-Stock (Shanghai/CA Irwindale) |
| 100g | In-Stock (Shanghai/CA Irwindale) |
Biological Activities
| Parameter | Effect on Mitochondrial Function |
|---|---|
| NADH-oxidase Inhibition | Potent inhibitor |
| Succinoxidase Inhibition | Effective inhibitor |
| Primary Site of Action | Complex I of respiratory chain |
The NADH-oxidase system appears more sensitive to inhibition by these quinones than the succinoxidase system, suggesting that Complex I of the respiratory chain is the primary site of inhibition .
Antitumor Activity
One of the most significant biological properties of 2-Chloromethyl-1,4-naphthoquinone is its antitumor activity. In studies with mice bearing Sarcoma 180 ascites cells, 2-Chloromethyl-1,4-naphthoquinone demonstrated strong antitumor properties .
Research examining multiple 2-chloromethyl and 2-bromomethyl derivatives of naphthoquinones found that nearly all compounds in this class possessed significant antineoplastic activity. Notably, most of the newly synthesized naphthoquinones, including 2-Chloromethyl-1,4-naphthoquinone, showed strong activity against Sarcoma 180 . The exception was 3-benzamido-2-chloromethyl-1,4-naphthoquinone, which was found to be inactive in these tests .
Biofilm Inhibition
Recent patent literature suggests that 2-Chloromethyl-1,4-naphthoquinone may have applications in preventing or inhibiting biofilm formation, particularly in dental contexts . These patents indicate that naphthoquinones, including 2-Chloromethyl-1,4-naphthoquinone, could be incorporated into oral health products such as toothpastes, gels, rinses, and other dental formulations to prevent biofilm formation without necessarily having bactericidal effects .
| Application Area | Potential Use |
|---|---|
| Dental Health | Prevention of biofilm formation |
| Oral Hygiene Products | Components in non-bactericidal formulations |
| Medical Devices | Prevention of bacterial colonization |
Mechanism of Action
Bioreductive Alkylation
The biological activity of 2-Chloromethyl-1,4-naphthoquinone can be largely attributed to its capacity for bioreductive alkylation. This mechanism involves the reduction of the quinone to a hydroquinone followed by the formation of a reactive quinone methide that can alkylate biological nucleophiles .
The process follows these general steps:
-
Enzymatic or chemical reduction of the quinone to the corresponding hydroquinone
-
Elimination of HCl from the chloromethyl group of the hydroquinone to form a reactive quinone methide
-
Nucleophilic attack by biological targets (DNA, proteins, enzymes) on the quinone methide
This mechanism is illustrated in the following reaction sequence:
Quinone → Hydroquinone → Quinone methide → Alkylated biological target
The mechanism explains both the enzyme inhibitory effects and the antitumor properties of 2-Chloromethyl-1,4-naphthoquinone .
Structure-Activity Relationships
The position and nature of substituents on the naphthoquinone core significantly affect biological activity. Comparative studies between 2-methyl and 6-methyl naphthoquinone derivatives revealed that 6-methyl quinones were generally more potent inhibitors of mitochondrial enzymes than their 2-methyl counterparts .
| Parameter | 2-Methyl Derivatives | 6-Methyl Derivatives |
|---|---|---|
| NADH-oxidase Inhibition | Less potent | More potent |
| Succinoxidase Inhibition | Less potent | More potent |
| Sulfhydryl Group Depletion | Less complete | More complete |
| CN-insensitive Respiration | Lower rates | Higher rates |
| Mitochondrial Swelling | Less severe | More severe |
The presence of the chloromethyl group at position 2 in 2-Chloromethyl-1,4-naphthoquinone appears to confer specific reactivity that contributes to its biological activities .
Relationship Between Redox Properties and Biological Activity
Research has indicated a strong correlation between the redox potentials of naphthoquinones and their biological activities. For related compounds, there is a significant relationship between succinoxidase inhibition, antitumor activity (measured as T/C ratio), and redox potential .
The redox potentials of quinones that effectively inhibit succinoxidase have been found to lie within the narrow range of endogenous components of the respiratory chain . This suggests that 2-Chloromethyl-1,4-naphthoquinone's ability to participate in electron transport processes is crucial for its biological effects.
| Biological Activity | Correlation with Redox Potential |
|---|---|
| Succinoxidase Inhibition | Strong relationship |
| Antitumor Activity | Significant correlation |
| NADH-oxidase Inhibition | Related but less predictive of antitumor activity |
Comparative Analysis with Related Compounds
When compared to other naphthoquinone derivatives, 2-Chloromethyl-1,4-naphthoquinone demonstrates distinctive properties. The chloromethyl substituent at position 2 provides a specific reactivity profile that distinguishes it from other naphthoquinones .
In the context of benzo[g]quinoxaline-5,10-diones development, related research has explored 2,3-bis(chloromethyl) substitution patterns, which may offer insights into potential modifications of 2-Chloromethyl-1,4-naphthoquinone for enhanced activity .
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